N-Ethyl-1-adamantanamine

Description

Historical Evolution of Adamantane (B196018) Derivatives in Biomedical Research

The journey of adamantane in biomedical research began with the discovery of amantadine (B194251) (1-aminoadamantane) in the 1960s. nih.gov Initially recognized for its antiviral properties against the influenza A virus, amantadine's potential was a pivotal moment, marking the start of adamantane-based drug discovery. nih.govnih.gov This discovery wasn't a random event; it was built on earlier findings that ammonium (B1175870) ions could inhibit the growth of the influenza virus in tissue cultures. nih.gov

Following amantadine, other aminoadamantane derivatives like rimantadine (B1662185) and tromantadine (B1663197) were developed and successfully brought to market. nih.gov The success of these early compounds spurred further research into the diverse applications of the adamantane core. Over the decades, this has led to the development of several clinically approved drugs containing the adamantane scaffold for a range of conditions, including viral infections, neurodegenerative diseases like Parkinson's and Alzheimer's, type 2 diabetes, and even acne. publish.csiro.aunih.gov

Strategic Importance of the Adamantane Moiety in Drug Discovery and Medicinal Chemistry

The adamantane cage is more than just a structural curiosity; its distinct properties make it a valuable tool for medicinal chemists. The rigid, three-dimensional structure of adamantane provides a stable and predictable scaffold. publish.csiro.auresearchgate.net This rigidity allows for the precise positioning of functional groups, which can enhance a drug's ability to bind to its target with high potency and selectivity. publish.csiro.auresearchgate.net

One of the most significant advantages of the adamantane moiety is its lipophilicity, which is its ability to dissolve in fats and lipids. nih.govnih.gov This property is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By incorporating an adamantane group, chemists can improve a drug's ability to cross cell membranes and reach its target within the body. nih.gov Furthermore, the bulky nature of the adamantane structure can increase a drug's stability by shielding it from metabolic breakdown. researchgate.net

The unique shape of adamantane has also been used to explore drug targets in a way that flat, two-dimensional molecules cannot. publish.csiro.au This has led to its use in developing treatments for a variety of conditions by targeting ion channels, cannabinoid receptors, and other important biological molecules. publish.csiro.auresearchgate.net

Specific Context of N-Ethyl-1-adamantanamine as a Subject of Academic Investigation

This compound, a derivative of 1-adamantanamine, has been a subject of interest in academic research primarily due to its relationship with other bioactive adamantane compounds. ontosight.ai Studies have explored how modifications to the amino group of 1-adamantanamine, such as the addition of an ethyl group to form this compound, affect its biological activity.

For instance, research has shown that while some N-alkylation of aminoadamantanes can retain antiviral activity to some extent, it can also lead to a decrease in potency compared to the parent compound, amantadine. nih.govsci-hub.se Specifically, studies on N-ethyl derivatives of certain adamantane compounds have shown them to be less potent than their non-alkylated counterparts in inhibiting the influenza A virus. nih.gov

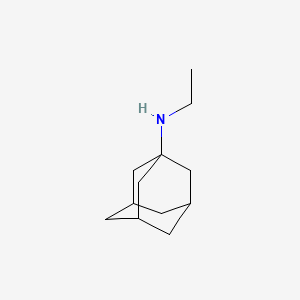

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-2-13-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGGWVBRICYCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958369 | |

| Record name | N-Ethyladamantan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3717-44-0 | |

| Record name | N-Ethyltricyclo[3.3.1.13,7]decan-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Adamantanamine, N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyladamantan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization

Diverse Approaches to N-Ethyl-1-adamantanamine Synthesis

The construction of the N-ethylamino group on the adamantane (B196018) scaffold can be achieved through various synthetic pathways, often starting from adamantane itself or a pre-functionalized adamantane derivative.

The primary methods for synthesizing 1-aminoadamantane, the precursor to this compound, include the Ritter reaction and direct amination.

The Ritter reaction is a well-established method for producing N-alkyl amides from alcohols or alkenes in the presence of a nitrile and a strong acid. nrochemistry.comorganic-chemistry.org In the context of adamantane chemistry, 1-adamantanol (B105290) or a related derivative can serve as the carbocation precursor. The reaction with acetonitrile (B52724) in the presence of a strong acid, such as sulfuric acid, yields N-(1-adamantyl)acetamide. acs.orggoogle.com This acetamide (B32628) can then be hydrolyzed under acidic or basic conditions to afford 1-aminoadamantane. researchgate.netucla.edu Subsequent N-ethylation would then produce this compound.

Direct amination of adamantane derivatives provides a more direct route to adamantane amines. For instance, 1-bromoadamantane (B121549) can undergo direct amination with various aminating agents. acs.org While direct amination with ethylamine (B1201723) could theoretically yield this compound, controlling the degree of alkylation can be challenging. A more common approach involves the direct amination of 1-bromoadamantane with a primary amine precursor, followed by further functionalization. Some methods have explored the direct conversion of adamantyl C(sp³)–H bonds to C–N bonds using catalytic systems. researchgate.net Another approach involves the electrophilic amination of organometallic adamantane reagents, such as adamantyl Grignard or organozinc reagents, with agents like NH-oxaziridine. nih.gov

In direct amination reactions, the choice of catalyst and reaction conditions is crucial. Palladium-catalyzed amination reactions have been studied for coupling adamantane-containing amines with various substrates. mdpi.com A one-pot process for the synthesis of amantadine (B194251) hydrochloride from 1-bromoadamantane using urea (B33335) and methanol (B129727) with a phase transfer catalyst (TBAI) has been developed, reporting a high yield of 96%. ias.ac.in This method is highlighted as being more environmentally friendly and economical for large-scale production compared to methods requiring high temperatures and expensive solvents like diphenyl ether. ias.ac.in

The table below summarizes various synthetic approaches to 1-aminoadamantane, a key precursor.

| Starting Material | Reagents | Intermediate | Final Product | Overall Yield | Reference |

| Adamantane or 1-Bromoadamantane | Acetonitrile, Sulfuric Acid | N-(1-adamantyl)-acetamide | 1-Aminoadamantane HCl | 50-58% | acs.org |

| 1-Bromoadamantane | Formamide, then aq. HCl | N-(1-adamantyl)-formamide | 1-Aminoadamantane HCl | 88% | acs.org |

| 1-Bromoadamantane | Urea, Methanol, TBAI, HCl | In situ formation | 1-Aminoadamantane HCl | 96% | ias.ac.in |

Strategies for this compound Derivatization and Analogue Preparation

Once 1-aminoadamantane is synthesized, it can be readily converted to this compound and other derivatives through various chemical transformations.

N-Alkylation of 1-aminoadamantane is the most direct method to prepare this compound. This can be achieved by reacting 1-aminoadamantane with an ethylating agent, such as ethyl iodide or diethyl sulfate, typically in the presence of a base to neutralize the acid formed during the reaction. ksu.edu.sa Reductive amination, involving the reaction of 1-aminoadamantane with acetaldehyde (B116499) in the presence of a reducing agent, is another effective method.

N-Acylation of adamantane amines is a common strategy to produce a wide range of amide derivatives. acs.org For example, 1-aminoadamantane can be reacted with acyl chlorides or anhydrides to form the corresponding N-acyladamantanamines. science.org.ge These amides can serve as intermediates for further transformations or as final products with specific biological activities.

Adamantane amines, including this compound, are basic compounds and readily form salts with acids. The hydrochloride salt is the most common form, often prepared by treating the free amine with hydrochloric acid in a suitable solvent like ethanol (B145695) or ether. acs.orgresearchgate.netontosight.ai These salts are typically crystalline solids with higher melting points and improved water solubility compared to the free base, which facilitates their handling and purification. ontosight.ai The formation of the hydrochloride salt of 1-aminoadamantane is often the final step in its synthesis. acs.orgresearchgate.netnih.gov

There is a growing emphasis on developing more environmentally benign synthetic methods in chemical manufacturing. In the context of adamantane amine synthesis, green chemistry principles are being applied to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste generation.

One example is the development of solvent-free or one-pot synthesis procedures. A solvent-free method for synthesizing dihydropyrimidine (B8664642) derivatives containing an adamantane moiety has been reported, which offers high yields and short reaction times. rsc.orgnih.gov The use of catalysts like tetra-n-butylammonium iodide (TBAI) in a one-pot process for amantadine synthesis from 1-bromoadamantane exemplifies a greener approach by avoiding harsh reagents and high temperatures. ias.ac.in The use of 1,3-dehydroadamantane as a starting material is also considered a "green chemistry" approach as it allows for low-stage syntheses of complex adamantane derivatives. researchgate.net

Molecular Mechanisms of Pharmacological Action

Ligand Binding and Functional Activity at Sigma Receptors (σ1R and σ2R)

Sigma receptors, classified into sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are intracellular proteins that have emerged as important drug targets for various neurological disorders and cancers. sigmaaldrich.comfrontiersin.org N-Ethyl-1-adamantanamine and related compounds have been shown to bind to these receptors.

The σ1R is an integral membrane chaperone protein that modulates the activity of other proteins, including ion channels. frontiersin.org The σ2R, more recently identified as TMEM97 (transmembrane protein 97), is implicated in cellular cholesterol regulation and is often overexpressed in proliferating tumor cells. frontiersin.orgnih.govnih.gov Adamantane-based compounds have been synthesized and evaluated as potential sigma-2 receptor ligands. nih.gov The binding of ligands to these receptors can trigger a range of cellular events, and the adamantane (B196018) scaffold is being explored for its potential in designing selective ligands for tumor imaging and therapy. nih.gov While the precise functional outcomes of this compound's interaction with sigma receptors are still under investigation, this binding activity likely contributes to its broad pharmacological profile.

| Receptor | Identity | Potential Function Modulated by Ligands |

| Sigma-1 (σ1R) | Integral membrane chaperone | Ion channel activity, cellular signaling |

| Sigma-2 (σ2R) | Transmembrane protein 97 (TMEM97) | Cell proliferation, cholesterol homeostasis |

Antiviral Mechanisms at the Molecular and Cellular Level

The best-characterized mechanism of antiviral action for this compound and its parent compound, amantadine (B194251), is the inhibition of the influenza A virus M2 protein. plos.orgmdpi.com The M2 protein forms a proton-selective ion channel in the viral envelope, which is essential for the early stages of viral replication. nih.govresearchgate.net

After the virus enters a host cell via endocytosis, the endosome becomes acidified. This low pH environment activates the M2 proton channel, allowing protons to flow from the endosome into the interior of the virion. mdpi.comnih.gov This acidification of the viral core is a critical step that weakens the interaction between the viral matrix protein (M1) and the ribonucleoprotein (RNP) complexes, facilitating the release of the viral genome into the host cell's cytoplasm—a process known as uncoating. nih.govresearchgate.netnih.gov

This compound acts by physically blocking the M2 channel pore. mdpi.com It binds within the channel and obstructs the pathway for protons, thereby preventing the acidification of the viral interior. mdpi.comnih.gov As a result, the viral genome remains trapped within the core, viral uncoating is inhibited, and the replication cycle is halted. nih.govresearchgate.net

Neurotransmitter System Interactions (e.g., Dopaminergic System)

In addition to their antiviral properties, certain adamantane derivatives exhibit activity within the central nervous system, primarily through interaction with neurotransmitter systems. The most well-documented of these is the effect of amantadine on the dopaminergic system, which is believed to be the basis for its efficacy in the treatment of Parkinson's disease. nih.gov

Studies have indicated that amantadine can enhance dopaminergic neurotransmission. The proposed mechanisms for this action include the release of dopamine (B1211576) from neuronal storage sites. nih.gov Research in animal models has demonstrated that amantadine can increase the extracellular concentrations of dopamine. nih.gov

Given the structural relationship between this compound and amantadine, it is plausible that it may also interact with the dopaminergic system. The ethyl group attached to the amine could potentially modify its affinity for dopamine transporters or receptors, as well as its ability to influence dopamine release and reuptake. However, specific research on the neuropharmacological profile of this compound is required to confirm and characterize these potential interactions.

| Compound | Neurotransmitter System | Proposed Mechanism of Action |

| Amantadine | Dopaminergic | Release of dopamine from neuronal storage sites |

| This compound | Dopaminergic (Hypothesized) | Potential for dopamine release or modulation of dopamine transporters/receptors |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidating the Role of N-Ethyl Substitution on Biological Activities and Reactivity

The addition of an ethyl group to the nitrogen atom of 1-adamantanamine (amantadine) significantly alters its biological activity. Studies comparing amantadine (B194251) with its N-alkyl-substituted analogues have demonstrated that N-ethylation can enhance potency in certain biological systems. For instance, in research on the ionic channels of the nicotinic acetylcholine (B1216132) receptor, N-Ethyl-1-adamantanamine (NEA) was found to be significantly more potent than the parent compound, amantadine. nih.gov

The order of potency for inhibiting the indirectly elicited muscle twitch was established as NEA being approximately 13 times more potent than amantadine. nih.gov This suggests that the N-ethyl group plays a crucial role in the interaction with the receptor or channel. While N-alkylation in some contexts can decrease or eliminate antiviral activity against influenza A, it has been shown to increase the inhibitory effect on nicotinic acetylcholine receptors. nih.govresearchgate.net The enhanced lipophilicity and altered steric profile conferred by the ethyl group are believed to contribute to these changes in biological function. nih.gov

| Compound | Relative Potency (vs. Amantadine) |

| Amantadine | 1x |

| N-Methyl-1-adamantanamine (NMA) | ~8.7x |

| This compound (NEA) | ~13x |

| N-Propyl-1-adamantanamine (NPA) | ~13x |

| N,N-Diethyl-amantidine (NNDEA) | ~13x |

| N-Butyl-1-adamantanamine (NBA) | ~3.25x |

Data derived from studies on the inhibition of indirectly elicited muscle twitch. nih.gov

Impact of Adamantane (B196018) Core Modifications on Receptor Affinity and Selectivity

The adamantane cage is a rigid, lipophilic scaffold that is crucial for the activity of many of its derivatives. mdpi.commdpi.com Modifications to this core structure can have profound effects on receptor affinity and selectivity. The adamantane moiety itself is often used to increase lipophilicity and stability, thereby improving the pharmacokinetic properties of a drug. nih.gov

Introducing substituents at the tertiary positions of the adamantane nucleus in amantadine has been found to be detrimental to its anti-influenza A activity. nih.gov However, in other contexts, such modifications are key to tuning receptor selectivity. For example, in the development of ligands for the sigma-2 (σ2) receptor, the adamantane scaffold provides a rigid backbone that can be oriented within the receptor's binding site. nih.gov Its bulky nature may also minimize off-target interactions. nih.gov Similarly, modifications to the adamantane core in synthetic cannabinoids have been shown to influence selectivity for CB1 versus CB2 receptors. publish.csiro.au The strategic incorporation of adamantyl groups can impart numerous benefits to neuroprotective and anti-inflammatory agents, with the specific size and hydrophobicity being key factors in determining ligand affinity and activity. nih.gov

Steric and Electronic Parameters Governing Compound Potency and Selectivity

The biological activity of adamantane derivatives like this compound is governed by a delicate balance of steric and electronic parameters. The adamantane cage itself is a key "lipophilic bullet" that contributes to membrane incorporation, which can precede receptor interaction. nih.gov

Steric Parameters : The size and shape of the molecule are critical. The adamantane scaffold is valued for its rigidity and bulk, which can help in the three-dimensional arrangement of pharmacophores to fit into a receptor's binding pocket. nih.govnih.gov In the case of this compound, the size of the N-alkyl substituent is a crucial factor. Increasing the chain length from methyl to ethyl or propyl enhances potency at the nicotinic acetylcholine receptor, but further increasing it to a butyl group leads to a decrease in activity, suggesting an optimal size for the substituent for this particular target. nih.gov

Electronic Parameters : These parameters relate to the distribution of charge in the molecule and its ability to form interactions like hydrogen bonds. While lipophilicity (a parameter influenced by both steric and electronic properties) is important, studies on some adamantane compounds have shown that potency is not always directly correlated with hydrophobicity (logP). researchgate.netubaya.ac.id The primary amine of amantadine is protonated at physiological pH, allowing it to interact with negatively charged residues in ion channels. The substitution with an ethyl group in this compound alters the local electronic environment and basicity of the nitrogen atom, which can influence these crucial interactions.

Computational Approaches to SAR Prediction and Optimization

Computational chemistry has become an indispensable tool for understanding and predicting the SAR of adamantane derivatives, accelerating the drug design process. nih.gov

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based methods are employed in the design of adamantane derivatives. slideshare.net

Ligand-Based Design : This approach is used when the structure of the biological target is unknown, but a set of molecules that bind to it (ligands) have been identified. slideshare.net By analyzing the common structural features of active adamantane-containing molecules, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of features required for biological activity and can be used to screen virtual libraries for new potential drugs. dntb.gov.ua

Structure-Based Design : When the three-dimensional structure of the target protein or receptor is known (e.g., from X-ray crystallography), structure-based design can be used. slideshare.net This involves docking potential drug molecules, like this compound analogues, into the receptor's binding site to predict their binding orientation and affinity. nih.gov This method was instrumental in designing novel adamantane derivatives to overcome amantadine resistance in influenza viruses by targeting the M2 ion channel. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.govnih.gov For adamantane derivatives, QSAR models can be built using various molecular descriptors that quantify properties like lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric bulk (e.g., molar refractivity). ubaya.ac.id These models can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. The core principle is that similar molecules are expected to exhibit similar properties and activities. nih.gov

Molecular Docking and Dynamics Simulations for Binding Mode Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for visualizing and analyzing how a ligand interacts with its receptor at an atomic level. nih.govnih.gov

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For adamantane derivatives, docking studies have been used to understand how the bulky cage fits into lipophilic pockets within a receptor's active site. nih.govksu.edu.sa For example, a docking study of an adamantane derivative into the enzyme glucocerebrosidase was based on crystal structure data indicating a lipophilic cleft near the active site that could be "filled" by the adamantyl moiety. nih.gov

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be run to assess the stability of the predicted ligand-receptor complex over time. nih.govmdpi.com These simulations model the movement of atoms in the complex, providing insights into the flexibility of the ligand and receptor and the dynamic nature of their interactions. ksu.edu.saresearchgate.net MD simulations can confirm if the binding pose predicted by docking is stable and can reveal key interactions, such as hydrogen bonds, that maintain the complex. ksu.edu.sa

Preclinical Pharmacological Investigations of N Ethyl 1 Adamantanamine and Derivatives

Antiviral Efficacy in In Vitro and In Vivo Models

The antiviral properties of adamantane (B196018) derivatives have been a significant area of research since the discovery of amantadine's activity against influenza A viruses. Subsequent investigations have explored the efficacy of N-Ethyl-1-adamantanamine and other analogs against a spectrum of viral pathogens.

Research has demonstrated that N-alkyl-2-aminoadamantane derivatives, including compounds structurally related to this compound, possess potent in vitro activity against influenza A viruses, notably strains that have developed resistance to amantadine (B194251) and rimantadine (B1662185). The addition of alkyl groups of varying lengths to the 2-aminoadamantane (B82074) core has been shown to restore antiviral efficacy against strains harboring the S31N mutation in the M2 proton channel, a common source of resistance.

A series of 2-alkyl-2-aminoadamantane derivatives were evaluated for their ability to inhibit amantadine-resistant influenza A strains. Notably, the addition of even a single methylene (B1212753) (CH2) group to a methyl adduct of a 2-aminoadamantane analog was sufficient to recover in vitro activity against the 2009 H1N1 pandemic strain and an H1N1 strain from 1934 with a double mutation in the M2 protein. This suggests that the mechanism of action for these N-alkylated derivatives differs from that of amantadine.

Further studies have indicated that while wild-type influenza strains can develop resistance to these derivatives within a single passage, characterized by mutations in the M2 transmembrane domain, the development of resistance in M2 S31N-containing viruses is significantly slower. In these resistant strains, mutations are not found in the M2 transmembrane domain, pointing towards an alternative mechanism of inhibition.

| Compound | Influenza A Strain | EC50 (μM) | Reference |

|---|---|---|---|

| 2-n-Propyl-2-aminoadamantane | A/Hong Kong/1/68 (H3N2) - Amantadine-Resistant | Potent activity observed | nih.gov |

| 2-Alkyl-2-aminoadamantane Derivatives | A/Calif/07/2009 (H1N1) - M2 S31N | <24 μM | nih.gov |

| 2-Alkyl-2-aminoadamantane Derivatives | A/PR/8/34 (H1N1) - M2 T27A + N31S | Highly sensitive | nih.gov |

While classical adamantane derivatives such as amantadine and rimantadine have been found to be ineffective against the Human Immunodeficiency Virus (HIV), newer, more complex derivatives have shown promise in inhibiting HIV-1 replication. These compounds often involve the conjugation of the adamantane moiety to other chemical entities.

One area of investigation has focused on adamantane-containing polyanionic agents. A promising compound from this class demonstrated inhibition of HIV-1 infection in various cell lines, including lymphoblastoid cells, HeLa CD4+ cells, and macrophages. The inhibitory concentration (IC50) for this compound against HIV-1 was in the range of 2-6 µg/ml. The mechanism of action appears to be at an early stage of the viral replication cycle, as the inhibitory effect diminishes when the compound is added at later time points post-infection. This suggests that it may act as a membranotropic agent, blocking the virus's entry into the host cell. In contrast, its activity against HIV-2 was significantly lower, with an IC50 of 93 µg/ml.

Another approach has been the development of amantadine-folate conjugates, which have also demonstrated inhibitory effects on HIV-1 replication in primary human lymphocytes. Furthermore, N-1-adamantyl-4-aminophthalimide has been identified as having activity against both HIV-1 and HIV-2 in CEM cell cultures.

| Compound | Virus | Cell Line | IC50 (µg/ml) | Reference |

|---|---|---|---|---|

| Adamantane-containing polyanionic agent ("Amant") | HIV-1 | MT-4, MAGI | 2-6 | nih.gov |

| HIV-2 | MT-4, MAGI | 93 | nih.gov |

While direct studies on the efficacy of this compound against Herpes Simplex Virus (HSV), Vaccinia Virus, and Adenovirus are limited in the available scientific literature, research on other adamantane derivatives provides some insights into the potential of this chemical class against these viruses.

A study on 1-adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA) demonstrated its effectiveness against Herpes Simplex Virus type 2 (HSV-2). In vitro, ABMA inhibited HSV-2 induced cytopathic effects and plaque formation with 50% effective concentrations (EC50) of 1.66 µM and 1.08 µM, respectively. The proposed mechanism of action for ABMA is dual, impairing both virus entry and the later stages of the HSV-2 lifecycle. In vivo studies in a mouse model also showed a protective effect.

Research into the anti-orthopoxvirus activity of adamantane derivatives has identified several compounds with efficacy against the vaccinia virus. Among these, N-(adamantan-1-yl)isonicotinamide was found to be a promising candidate with high antiviral activity and a favorable selectivity index. The proposed mechanism of action involves the inhibition of the viral membrane protein p37.

Currently, there is a lack of published research evaluating the efficacy of this compound or its close derivatives against Adenovirus.

The exploration of adamantane derivatives against emerging viral pathogens is an ongoing area of research. One study has reported that an N-phenacyl amantadine derivative exhibited inhibitory activity against a low pathogenic avian influenza A virus (H5N1) in vitro. This finding suggests that the adamantane scaffold could be a valuable starting point for the development of antivirals against novel influenza strains and potentially other emerging viruses. However, comprehensive studies evaluating this compound against a broad range of emerging viral pathogens are not yet available in the public domain.

Neuropharmacological Effects in Animal and Cell Culture Models

Beyond their antiviral properties, adamantane derivatives have been investigated for their effects on the central nervous system, with a particular focus on their potential as antiparkinsonian agents.

Amantadine, the parent compound of this compound, is an established treatment for Parkinson's disease. Its mechanism of action is thought to involve the modulation of dopaminergic and glutamatergic neurotransmission. Preclinical studies have further elucidated the neuroprotective effects of amantadine and its derivatives in various models of Parkinson's disease.

In vitro studies using primary midbrain cultures have shown that amantadine can protect dopamine (B1211576) neurons from toxins such as MPP+ and lipopolysaccharide (LPS), which are commonly used to model Parkinson's disease. This neuroprotective effect is attributed to a dual mechanism: the inhibition of the release of pro-inflammatory factors from microglia and an increase in the expression of neurotrophic factors, such as Glial Cell Line-Derived Neurotrophic Factor (GDNF), from astroglia. Interestingly, this research suggests that the neuroprotective effect of amantadine may not be primarily dependent on the inhibition of the NMDA receptor.

Animal models of Parkinson's disease, such as those induced by the neurotoxins MPTP and 6-hydroxydopamine (6-OHDA), have also been instrumental in evaluating the antiparkinsonian potential of adamantane derivatives. In the MPTP mouse model, amantadine has been shown to enhance dopamine and serotonin (B10506) turnover. A newly synthesized amantadine derivative, tyrosinyl-amantadine, has demonstrated a neuroprotective effect comparable to amantadine in the 6-OHDA rat model, improving neuromuscular coordination and cognitive performance at a lower dose. This derivative also exhibited significant antioxidant properties. Another novel derivative, Hemantane (N-(2-adamantyl)hexamethyleneimine), has shown promise in reducing tremor, rigidity, and oligokinesis in animal models of parkinsonism and is currently undergoing further clinical evaluation. These findings collectively support the continued investigation of this compound and other adamantane derivatives for their potential therapeutic benefits in Parkinson's disease.

Assessment of Neuroprotective Properties and Cognitive Effects

Preclinical research specifically assessing the neuroprotective properties and cognitive effects of this compound is not extensively detailed in the available scientific literature. While the parent compound, amantadine, has been studied for its effects on cognition and potential neuroprotective mechanisms, dedicated studies on the N-ethyl derivative are not prominently reported. nih.govnih.gov Future preclinical studies would be necessary to determine if N-ethylation of the adamantanamine scaffold confers any unique neuroprotective or cognitive-enhancing activities.

Behavioral Studies and Glutamatergic Component Analysis in Preclinical Models

Specific behavioral studies in preclinical models focusing solely on this compound have not been identified in the reviewed literature. The glutamatergic activity of adamantane derivatives, particularly the parent compound amantadine, is well-documented, with amantadine acting as a low-affinity, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. nih.govavesjournals.com However, a direct glutamatergic component analysis and its correlation with behavioral outcomes in animal models for this compound specifically are not described. researchgate.net

Antiproliferative and Antitumor Research

The potential of the adamantane nucleus as a component in chemotherapeutic agents has been explored; however, research focusing specifically on the antiproliferative and antitumor activity of this compound is limited. researchgate.net Studies have shown that various other derivatives, such as adamantane-linked isothioureas and N-(alkyladamantyl)phthalimides, exhibit antiproliferative effects against human cancer cell lines. acs.orgnih.govresearchgate.net For instance, certain 1-benzyl-2-aminoadamantanes and related derivatives have also been synthesized and tested as antiproliferative agents. researchgate.net While a compound named N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine has been synthesized, its specific antiproliferative profile was not detailed in the context of broader derivative studies. acs.org Direct in vitro or in vivo data on the antitumor effects of this compound itself remains to be published.

Antimicrobial and Antimalarial Activity Assessments

The adamantane scaffold is a known component in antiviral drugs like amantadine. nih.govnih.gov However, dedicated assessments of the antimicrobial and antimalarial activity of this compound are not well-documented. Research into other adamantane derivatives has shown varied antimicrobial potential. mdpi.commdpi.com In the context of antiviral activity, one study noted that N-alkylation of a 1,2-annulated aminoadamantane resulted in a marked decrease in activity compared to amantadine, with the N-ethyl derivative being less potent. nih.gov

Regarding antimalarial properties, the parent compound amantadine has demonstrated activity against Plasmodium falciparum in vitro, particularly against chloroquine-resistant strains. nih.gov However, specific studies evaluating the efficacy of this compound against malarial parasites have not been found.

Metabolic Stability Studies in Preclinical Models (e.g., liver microsomes)

Metabolic stability is a critical parameter in drug discovery, indicating a compound's susceptibility to biotransformation by metabolic enzymes. wuxiapptec.com This is often evaluated using in vitro models such as liver microsomes, which are rich in Phase I enzymes like cytochrome P450 (CYP). springernature.comcreative-bioarray.com

Table 1: Summary of Metabolic Stability Findings for an N-Ethyl-Adamantanamine Derivative

| Preclinical Model | Finding | Reference |

|---|---|---|

| Rat Liver Microsomes (RLMs) | Extensive metabolism observed. | nih.gov |

Metabolic soft spots are chemically labile sites on a molecule that are most prone to enzymatic modification. Identifying these spots is crucial for rational drug design to enhance stability. nih.gov In the preclinical investigation of the benzo[d]thiazol-2(3H)one derivative featuring the N-ethyl-N-methyladamantan-1-amine group, several metabolic soft spots were identified. nih.gov

The analysis revealed that the primary sites of metabolism included:

The N-methyl group: This was identified as a major metabolic soft spot, with N-demethylation being a predominant metabolic pathway. nih.gov

The Adamantyl moiety: The adamantane cage itself underwent substantial metabolism, primarily through oxidation. nih.gov

The Ethylamine (B1201723) linker: Oxidation of the ethylamine linker was also observed as a metabolic pathway. nih.gov

These findings indicate that the N-ethyl-N-methyladamantan-1-amine portion of the molecule is a significant site for metabolic breakdown. nih.gov

Improving a compound's metabolic stability often involves structural modifications to block or hinder access to metabolic soft spots. researchgate.net General strategies include replacing metabolically weak functional groups with more robust bioisosteres or introducing electron-withdrawing groups to deactivate susceptible aromatic rings. pressbooks.pub

In the specific case of the N-ethyl-N-methyladamantan-1-amine derivative, the study itself was an example of structural modification, where the adamantanamine moiety was introduced to replace a more metabolically unstable azepane ring. nih.gov While this particular strategy yielded only a slight improvement, the identification of the N-methyl group and the adamantane ring as soft spots provides clear targets for future modifications. nih.gov Potential strategies based on these findings could include:

Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at the identified soft spots can strengthen the chemical bonds (C-D vs. C-H), slowing the rate of CYP-mediated oxidation. researchgate.netpressbooks.pub

Replacement of the N-methyl group: Since the N-methyl group was a major site of metabolism, its removal or replacement could enhance stability.

Modification of the Adamantane Ring: While more synthetically challenging, substitution on the adamantane ring could block sites of oxidation. In other studies involving adamantane-containing compounds, replacing the entire adamantyl group with a different, less hydrophobic moiety like a cyclopropyl (B3062369) ring dramatically improved metabolic stability. nih.gov

Advanced Analytical and Characterization Techniques for N Ethyl 1 Adamantanamine Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are fundamental to confirming the identity and structure of N-Ethyl-1-adamantanamine. These methods provide detailed information about the molecular framework, connectivity of atoms, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR spectral data for this compound is not widely published, the expected spectrum can be inferred from its parent compound, amantadine (B194251), and related structures. chemicalbook.com In a ¹H NMR spectrum, one would anticipate signals corresponding to the protons of the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and a complex set of overlapping signals for the protons of the rigid adamantane (B196018) cage. chemicalbook.comdocbrown.info The ¹³C NMR spectrum would similarly show distinct resonances for the two carbons of the ethyl group and characteristic signals for the carbons of the adamantane skeleton.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₂₁N), the exact mass is 179.167 Da. nih.gov Electron ionization mass spectrometry would likely show a prominent molecular ion peak ([M]⁺) at m/z 179. The fragmentation pattern is expected to be dominated by the stable adamantyl cation. Cleavage of the C-N bond could lead to characteristic fragments, such as the loss of an ethyl group. docbrown.infonih.gov Analysis of fragmentation patterns is a key tool in identifying unknown adamantane-related compounds. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. These would include C-H stretching vibrations from the adamantane and ethyl groups just below 3000 cm⁻¹, and C-N stretching vibrations in the 1250-1020 cm⁻¹ region. nist.gov The spectrum for the parent compound, amantadine, provides a reference for the characteristic peaks of the adamantane amine structure. nist.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating this compound from reaction mixtures and for determining its purity. Various chromatographic methods can be employed for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the analysis and purification of adamantane derivatives. For compounds like 1-adamantanamine, methods often involve pre-column derivatization to attach a chromophore or fluorophore to the amino group, enhancing detection by UV or fluorescence detectors. researchgate.netnih.gov A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) used in conjunction with a thiol. nih.gov A similar strategy would be applicable to this compound for its quantitative analysis.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of reactions and assessing the purity of a sample. For amantadine, TLC systems often use silica (B1680970) gel plates with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as n-hexane, methanol (B129727), and an amine. Visualization can be achieved by staining with reagents like Dragendorff's reagent, which reacts with the amine functional group.

Gas Chromatography (GC): GC is suitable for the analysis of volatile amines. When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), it provides excellent separation and identification capabilities. Generic GC-FID methods have been developed for the quantitation of various volatile amines and could be adapted for assessing the purity of this compound. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly available, analysis of related structures provides significant insight into its expected solid-state conformation.

Electrochemical and Biophysical Methods for Ion Channel Analysis (e.g., Patch-Clamp)

The interaction of this compound with ion channels, particularly the nicotinic acetylcholine (B1216132) receptor (nAChR), has been a subject of detailed investigation using electrophysiological and biophysical techniques. nih.govwikipedia.org These methods allow for the functional characterization of how the compound affects ion channel activity.

A key technique in this area is patch-clamp electrophysiology , which allows for the recording of ion currents flowing through single channels or across the entire cell membrane. nih.govcriver.com Studies on this compound (NEA) and its analogues have utilized voltage-clamp techniques on frog sartorius muscles to measure effects on neuromuscular transmission. nih.gov

Research has shown that this compound is a potent blocker of the nAChR ion channel. It inhibits the indirectly elicited muscle twitch with significantly higher potency than its parent compound, amantadine. nih.gov The mechanism of action involves blocking the ion channel in both its open and closed conformations.

Biophysical binding assays provide complementary data. This compound inhibits the binding of the radiolabeled channel blocker perhydrohistrionicotoxin (B1200193) ([³H]H₁₂-HTX) to the ion channel sites of the nAChR. This competitive binding data allows for the quantification of the compound's affinity for the channel. nih.gov

The following table summarizes key research findings on the activity of this compound and related compounds at the nicotinic acetylcholine receptor. nih.gov

| Compound | Inhibition of Indirect Twitch (IC₅₀, µM) | Inhibition of [³H]H₁₂-HTX Binding (Kᵢ, µM) |

| This compound (NEA) | 10 | 15 |

| Amantadine | 130 | 60 |

| N-Methyl-1-adamantanamine (NMA) | 15 | 30 |

| N-Propyl-1-adamantanamine (NPA) | 10 | 40 |

| N-Butyl-1-adamantanamine (NBA) | 40 | 40 |

These advanced analytical methods provide a comprehensive characterization of this compound, from its fundamental chemical structure to its complex interactions with biological ion channels.

Future Perspectives and Emerging Avenues in N Ethyl 1 Adamantanamine Research

Development of Next-Generation Adamantane (B196018) Amine Analogues with Tuned Pharmacological Profiles

The quest for enhanced therapeutic efficacy and specificity is driving the synthesis of novel adamantane amine analogues. Researchers are modifying the adamantane core and its substituents to fine-tune pharmacological activities. A key strategy involves creating derivatives that combine the adamantane moiety with other pharmacologically active groups to produce hybrid molecules with potentially synergistic or novel effects.

For instance, the synthesis of adamantane-linked isothiourea derivatives has yielded compounds with significant in vitro anti-proliferative activity against several human cancer cell lines and potent antibacterial activity. acs.orgbohrium.com These findings suggest that the combination of the adamantane scaffold with isothiourea creates a promising framework for new chemotherapeutic agents. acs.org

Further research has focused on creating adamantane derivatives with neuroprotective properties by targeting NMDA receptors. google.comresearchgate.net The development of these analogues is a response to the need for new treatments for neurological disorders, leveraging the adamantane moiety's ability to increase a compound's lipophilicity, which can enhance its ability to cross the blood-brain barrier. nih.gov

Table 1: Examples of N-Ethyl-1-adamantanamine Analogues and Their Investigated Activities

| Derivative Class | Investigated Activity | Rationale for Development |

|---|---|---|

| Adamantane-Isothioureas | Antibacterial, Anti-proliferative | To develop new chemotherapeutic agents by combining two known pharmacophores. acs.orgbohrium.com |

| Adamantyl Peptides | Drug Delivery | To use the lipophilic adamantane group as an anchor in lipid bilayers for targeted drug delivery systems. mdpi.com |

| N-Adamantyl Amides | Nanodiamond Precursors | To study structural properties for potential use in materials science and nanotechnology. researchgate.net |

Exploration of Novel Therapeutic Applications Beyond Established Areas

While adamantane amines like amantadine (B194251) were first recognized for their antiviral effects against Influenza A, the emergence of resistant strains has necessitated a search for new applications. nih.govnih.gov The inherent properties of the adamantane nucleus make it a versatile scaffold for developing drugs for a wide range of conditions. nih.govcolab.ws

Current research is actively exploring the potential of adamantane derivatives in several new therapeutic areas:

Oncology: Adamantane-based compounds, including certain isothiourea derivatives, have demonstrated potent activity against various human cancer cell lines, opening a new front in the search for anticancer agents. acs.org

Infectious Diseases: Beyond influenza, research is targeting other pathogens. Adamantane-linked compounds have shown broad-spectrum antibacterial activity and moderate activity against the pathogenic fungus Candida albicans. acs.org

Neurological Disorders: The ability of the adamantane group to enhance penetration of the blood-brain barrier is a significant advantage for developing drugs targeting the central nervous system (CNS). nih.gov Research into adamantane derivatives as NMDA receptor inhibitors for neuroprotection continues to be a promising area. google.com Preclinical studies have also suggested potential applications in treating traumatic brain injury, depression, and cutaneous pain. nih.gov

Drug Delivery Systems: The lipophilicity of adamantane is being exploited in the design of novel drug delivery systems. mdpi.com Adamantane derivatives can act as anchors, incorporating drugs into liposomes, which can then be used for targeted delivery to specific cells or tissues. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The vast chemical space of possible adamantane derivatives presents a significant challenge for traditional discovery methods. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate and rationalize the drug discovery process. nih.govmdpi.com

In the context of adamantane amine research, AI can be applied in several key areas:

Predictive Modeling: AI algorithms can be trained on existing data to predict the physicochemical properties, biological activities, and ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel, unsynthesized adamantane analogues. nih.govpharmaceutical-technology.comenamine.net This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Deep learning models can generate entirely new molecular structures that are optimized for specific therapeutic profiles. mdpi.com These models could design next-generation adamantane amines with enhanced binding affinity for a target protein or improved pharmacokinetic properties.

Target Identification and Validation: AI can analyze complex biological data from genomics and proteomics to identify and validate new protein targets for which adamantane-based drugs could be developed. nih.govnih.gov For example, AI tools like AlphaFold can predict the 3D structure of target proteins, aiding in structure-based drug design. nih.gov

Table 2: Applications of AI/ML in Adamantane Amine Drug Discovery

| AI/ML Application | Description | Potential Impact on Adamantane Research |

|---|---|---|

| QSAR/QSPR Modeling | Develops models that correlate chemical structure with biological activity or properties. nih.gov | Rapidly screen virtual libraries of adamantane analogues to identify promising candidates. |

| Protein Structure Prediction | Predicts the 3D structure of target proteins from their amino acid sequence. nih.gov | Facilitate structure-based design of adamantane derivatives with high target specificity. |

| ADME/Tox Prediction | Forecasts the pharmacokinetic and toxicity profiles of new molecules. nih.govpharmaceutical-technology.com | Reduce late-stage failures by eliminating compounds with poor drug-like properties early on. |

Challenges and Opportunities in Adamantane Amine Research

The future of this compound research is marked by both significant challenges and compelling opportunities.

Challenges:

Drug Resistance: The development of resistance by viruses, such as Influenza A, to first-generation adamantane amines remains a primary concern and a driver for the development of novel analogues. nih.gov

Synthetic Complexity: The synthesis of multifunctional and complex adamantane derivatives can be challenging and require multi-step processes, which may hinder large-scale production. researchgate.net

Data Quality for AI: The effectiveness of AI and ML models is highly dependent on the availability of large, high-quality datasets. mdpi.com A lack of curated data for specific biological targets related to adamantane compounds could limit the predictive power of these computational tools.

Opportunities:

Scaffold Versatility: The rigid and lipophilic adamantane core is a privileged scaffold in medicinal chemistry, offering vast possibilities for creating diverse libraries of compounds targeting a wide array of diseases. nih.govcolab.ws

Targeting the CNS: The inherent ability of the adamantane moiety to improve blood-brain barrier permeability presents a major opportunity for developing new treatments for a host of neurological and psychiatric disorders. nih.gov

Accelerated Discovery with AI: The integration of AI and ML offers an unprecedented opportunity to navigate the chemical space of adamantane derivatives efficiently, leading to faster identification and optimization of lead compounds with improved pharmacological profiles. nih.govmdpi.com

Broad-Spectrum Agents: Research into adamantane-based hybrids has shown the potential to create single molecules with multiple activities, such as combined antibacterial and anticancer properties, opening avenues for treating complex diseases. acs.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Amantadine (1-Adamantanamine) |

| Rimantadine (B1662185) |

| Tromantadine (B1663197) |

| N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine |

| N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine |

| (4-bromophenyl)-5-(adamantan-1-yl)-N-1,3,4-thiadiazole-2-amine |

| 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea |

| N-[2-(3,5-dimethyl-1-adamantyl)ethyl]-acetamidine |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Ethyl-1-adamantanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via reductive amination of γ-acetyl-1-adamantanamine using lithium aluminum hydride (LiAlH₄) in dry ether under Soxhlet extraction for 72 hours. Post-reaction, the mixture is quenched with water and NaOH, followed by filtration and distillation to isolate the product (83% yield). To optimize purity, parameters such as solvent volume (800 mL ether), stoichiometry (0.272 mol LiAlH₄ per 0.1 mol substrate), and distillation under reduced pressure (0.1 mm Hg) are critical . Alternative routes include nucleophilic substitution with adamantanyl chloride, requiring bases like triethylamine to neutralize HCl by-products .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural validation employs mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, MS analysis of adamantanamine derivatives shows characteristic fragmentation patterns (e.g., loss of NH₃ or H₂O), with molecular ion peaks at m/z 134 for deamination products. NMR spectra confirm substituent positions via adamantane ring proton splitting patterns . Purity is assessed via gas chromatography (GC) with flame ionization detection, as demonstrated in synthesis protocols .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported antiviral efficacy of this compound derivatives across different models?

- Methodological Answer : Discrepancies between in vitro (e.g., HIV-1 inhibition in cell cultures) and in vivo (e.g., influenza protection in mice) studies may arise from bioavailability or metabolic differences. To address this:

- Use pharmacokinetic profiling (e.g., LC-MS/MS) to measure plasma/tissue concentrations.

- Standardize viral challenge doses (e.g., 10³–10⁵ TCID₅₀/mL in mice ) and treatment timelines (e.g., pre- vs. post-infection administration).

- Employ orthogonal assays (e.g., syncytia formation vs. antigen quantification ) to cross-validate antiviral mechanisms.

Q. How does this compound induce cardiac arrhythmias, and what models are suitable for mechanistic studies?

- Methodological Answer : The compound triggers arrhythmias via catecholamine release (tyramine-like action) and direct cardiac inhibition. Experimental models include:

- Isolated guinea pig atria : Pre-treat with reserpine (2 mg/kg) to deplete catecholamine stores, followed by exposure to this compound (10⁻⁴ g/mL). Measure inotropic effects using force transducers .

- Rabbit ECG studies : Administer 30 mg/kg intravenously and monitor lead II ECG for ventricular flutter/fibrillation. Pretreatment with propranolol (1 mg/kg) suppresses arrhythmia duration, confirming β-adrenergic involvement .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

- Methodological Answer : Matrix effects and artifactual formation during sample preparation (e.g., GC-NPD analysis) require:

- Stabilization of samples with antioxidants (e.g., ascorbic acid) to prevent amine degradation.

- Use of deuterated internal standards (e.g., d₃-N-Ethyl-1-adamantanamine) for LC-HRMS to correct for ion suppression .

- Validation of limits of detection (LOD < 1 ng/mL) via spike-recovery experiments in plasma/tissue homogenates .

Q. How can the bioactivity of this compound be enhanced through structural modifications?

- Methodological Answer : Derivative synthesis strategies include:

- C-terminal peptide conjugation : Coupling via amide linkages to enkephalin-related peptides, enhancing μ-opioid receptor selectivity (IC₅₀ < 10 nM in receptor-binding assays) .

- Heterocyclic substitutions : Introducing triazolo or benzodiazepine moieties to improve HIV-1 inhibition (EC₅₀ reduction by 50% compared to parent compound) .

- Pharmacophore optimization : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to viral targets like influenza A M2 proton channels .

Data Analysis and Interpretation

Q. How should researchers address conflicting data on the prophylactic vs. therapeutic efficacy of this compound in influenza?

- Methodological Answer : In human trials, prophylactic administration (200 mg/day pre-exposure) reduced infection rates by 60%, while therapeutic use (post-symptom onset) showed no benefit . To reconcile this:

- Conduct time-course studies in ferret models to define the therapeutic window (e.g., 0–48 hours post-infection).

- Analyze viral load kinetics via RT-qPCR to correlate drug timing with replication phases.

- Apply meta-analysis to aggregate data from controlled challenges (n ≥ 50 per cohort) and natural outbreaks .

Q. What statistical approaches are recommended for analyzing dose-response relationships in adamantanamine derivatives?

- Methodological Answer :

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism).

- Calculate EC₅₀/IC₅₀ values with 95% confidence intervals via bootstrap resampling (n = 10,000 iterations).

- Apply ANOVA with post-hoc Tukey tests to compare efficacy across derivatives (p < 0.05 threshold) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.